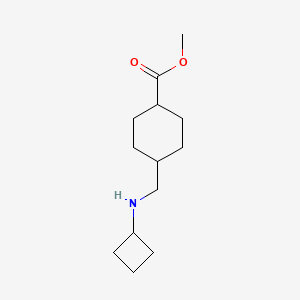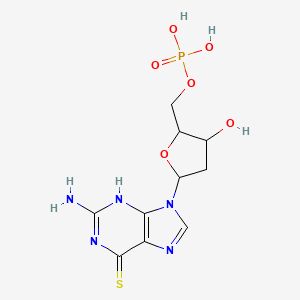
4-(2-Ethoxyethoxy)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methyl group and a 4-(2-ethoxyethoxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Ethoxylation: The 2-methylbenzoic acid undergoes ethoxylation to introduce the 4-(2-ethoxyethoxy) group. This step involves the reaction of 2-methylbenzoic acid with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethoxylation process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(2-ethoxyethoxy)-2-methylbenzaldehyde, while reduction may produce 4-(2-ethoxyethoxy)-2-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxyethoxy groups can enhance the compound’s solubility and facilitate its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Ethoxyethoxy)benzoic acid: Similar structure but lacks the 2-methyl group.
2-(2-Ethoxyethoxy)acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.
2-(2-Methoxyethoxy)ethoxy acetic acid: Similar ethoxyethoxy groups but with a different core structure.
Uniqueness
4-(2-Ethoxyethoxy)-2-methylbenzoic acid is unique due to the presence of both the 2-methyl group and the 4-(2-ethoxyethoxy) group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4-(2-ethoxyethoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-15-6-7-16-10-4-5-11(12(13)14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
FHCJSLUSTVSKTD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CC(=C(C=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)





![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)


